

Investigating the Therapeutic Potential of BL-001 in Epilepsy: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. A significant portion of patients exhibit drug-resistant epilepsy, creating a pressing need for novel therapeutic strategies. BL-001, a first-in-class, orally administered live biotherapeutic product (LBP) developed by Bloom Science, has emerged as a promising candidate. This technical guide provides a comprehensive overview of the therapeutic potential of BL-001 in epilepsy, focusing on its mechanism of action, preclinical efficacy, and clinical trial data. It is intended to serve as a resource for researchers, scientists, and drug development professionals in the field of neurology and microbiome-based therapeutics.

Introduction

The gut-brain axis, a bidirectional communication network between the gastrointestinal tract and the central nervous system, is increasingly recognized as a key player in neurological health and disease.^{[1][2][3]} Alterations in the gut microbiota have been linked to various neurological disorders, including epilepsy.^{[1][2]} This has paved the way for the development of novel therapeutic approaches targeting the gut microbiome.

BL-001 is a rationally designed LBP consisting of two specific human gut microbial strains.^{[4][5]} It is being developed for the treatment of epilepsy, with a primary focus on Dravet syndrome, a rare and severe form of pediatric epilepsy.^{[4][5][6]} The therapeutic rationale for BL-001 is

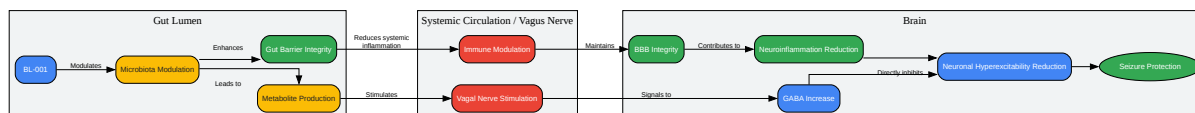
based on its ability to mimic the anti-seizure effects of the ketogenic diet, a high-fat, low-carbohydrate diet that is an established non-pharmacological treatment for refractory epilepsy. [\[4\]](#)[\[7\]](#)

Mechanism of Action: Modulating the Gut-Brain Axis

BL-001 is designed to replicate the therapeutic effects of the ketogenic diet by modulating the gut-brain axis.[\[7\]](#) Preclinical studies have indicated that BL-001 influences key neurochemical pathways implicated in seizure generation. The proposed mechanism of action involves several interconnected pathways:

- **Enhancement of GABAergic Neurotransmission:** BL-001 has been shown to increase the levels of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain, particularly in the hippocampus.[\[4\]](#)[\[5\]](#)[\[8\]](#) An imbalance between excitatory (glutamatergic) and inhibitory (GABAergic) signaling is a hallmark of epilepsy, and enhancing GABAergic tone is a well-established anti-seizure strategy.[\[9\]](#)
- **Modulation of Neuronal Hyperexcitability:** By increasing GABA levels and potentially through other mechanisms, BL-001 has demonstrated the ability to suppress neuronal hyperexcitability, a key driver of seizures.[\[4\]](#)[\[7\]](#)
- **Gut Barrier and Blood-Brain Barrier Integrity:** Preclinical data suggests that BL-001 may contribute to the integrity of the gut and blood-brain barriers.[\[10\]](#) A compromised gut barrier ("leaky gut") can lead to systemic inflammation, which in turn can increase the permeability of the blood-brain barrier and contribute to neuroinflammation, a factor implicated in epileptogenesis.[\[2\]](#)
- **Anti-inflammatory Effects:** The modulation of the gut microbiome by BL-001 may lead to systemic anti-inflammatory effects, which could further contribute to its anti-seizure activity by reducing neuroinflammation.[\[10\]](#)

Below is a diagram illustrating the proposed signaling pathway of BL-001.



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Proposed Mechanism of Action of BL-001

Preclinical Studies

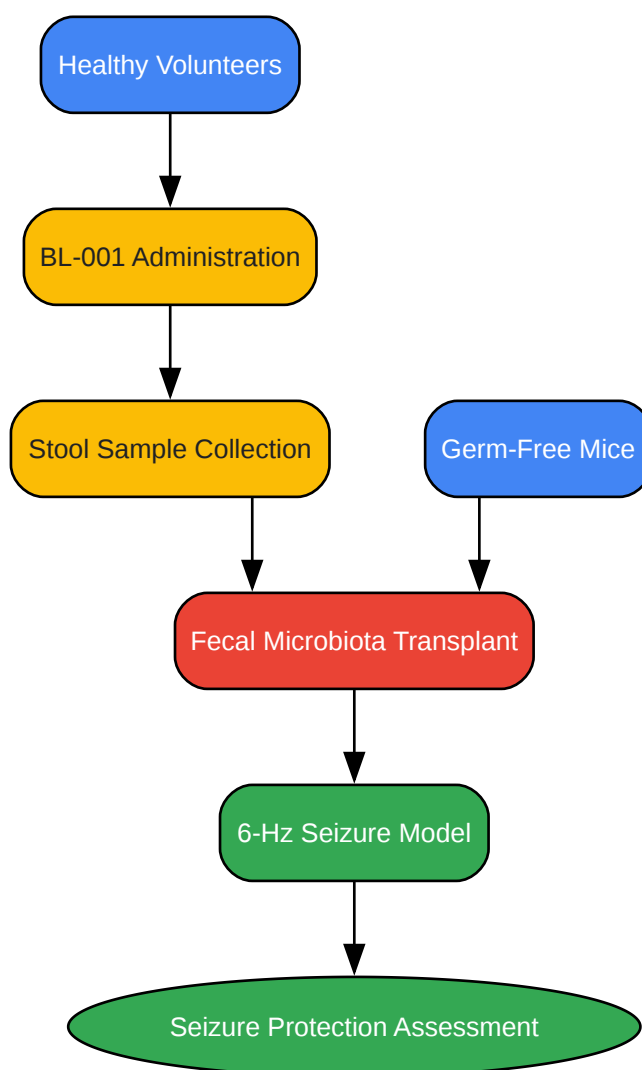
Preclinical investigations have provided the foundational evidence for the anti-seizure potential of BL-001. A key study involved a "Phase 0" exploratory clinical trial in healthy volunteers, followed by a fecal microbiota transplant (FMT) to germ-free mice.[10]

Experimental Protocol: Phase 0 and FMT Study

- Human Phase 0 Trial:
 - Participants: Healthy adult volunteers.
 - Intervention: Administration of BL-001.
 - Assessments: Strain kinetics (measuring the presence and abundance of BL-001 strains in stool) and tolerability were evaluated.[10]
- Fecal Microbiota Transplant (FMT) to Mice:
 - Donor Samples: Stool samples were collected from the healthy volunteers at baseline and during BL-001 administration.[10]
 - Recipient Animals: Germ-free mice.

- Procedure: Stool samples from human donors were transplanted into the germ-free mice.
[10]
- Seizure Susceptibility Testing:
 - Model: The 6-Hz psychomotor seizure model was used, which is a well-established model for testing therapies against treatment-resistant focal seizures.[10]
 - Endpoint: The primary endpoint was the critical current (CC50), which is the current intensity required to induce seizures in 50% of the mice. An increase in CC50 indicates seizure protection.[10]

The workflow for this preclinical study is depicted in the diagram below.



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Preclinical Experimental Workflow

Preclinical Efficacy Data

The results from the FMT study demonstrated the therapeutic potential of BL-001.

Parameter	Outcome	Reference
Seizure Protection	Mice that received fecal transplants from volunteers taking BL-001 showed a significant increase in the current required to induce a seizure (CC50) in the 6-Hz seizure model, indicating seizure protection.	[10]
Strain Kinetics in Humans	The bacterial strains in BL-001 were detected in the stool of healthy volunteers who consumed the product.	[10]

Clinical Development: Phase 1 Trial

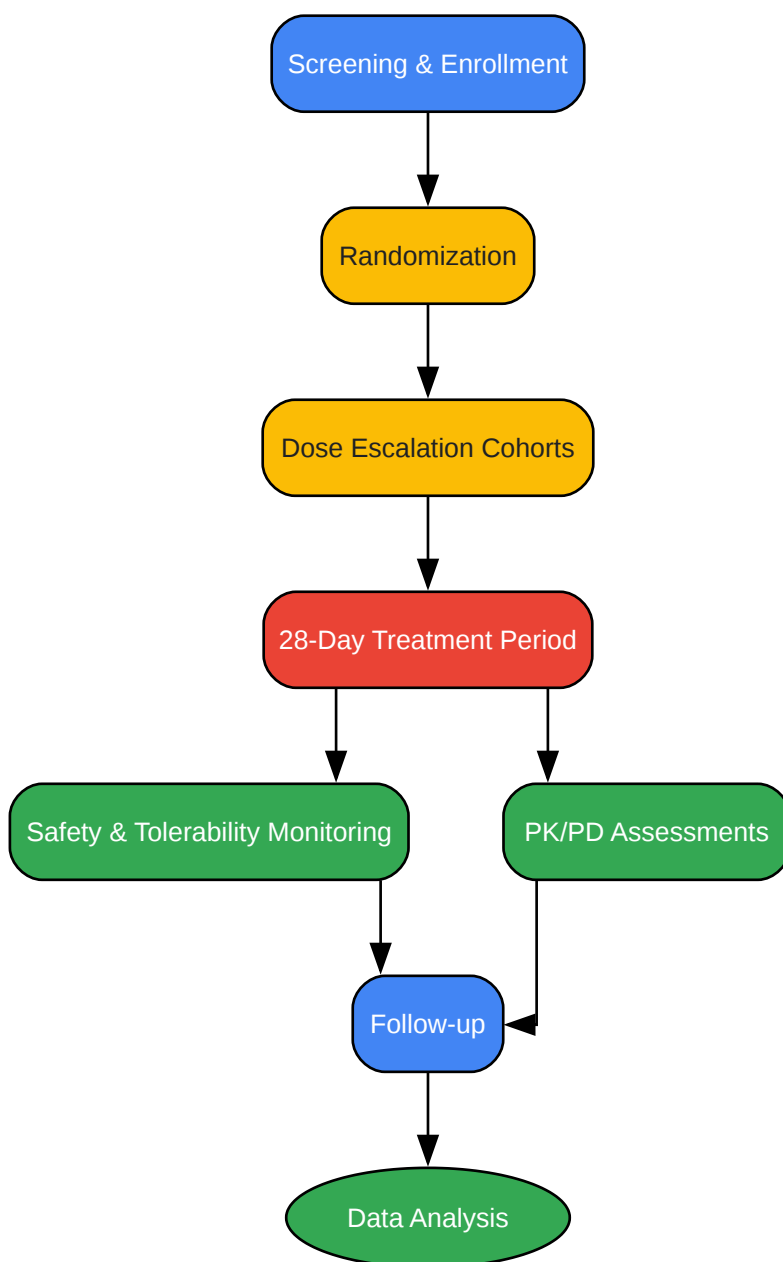
BL-001 has successfully completed a Phase 1 clinical trial in healthy volunteers to assess its safety, tolerability, and pharmacokinetics.[\[8\]](#)[\[11\]](#)[\[12\]](#)

Experimental Protocol: Phase 1 Clinical Trial (NCT05818306)

- Study Design: A randomized, double-blind, placebo-controlled, multiple ascending dose study.[\[8\]](#)[\[13\]](#)
- Participants: 32 healthy adult volunteers.[\[8\]](#)[\[12\]](#)

- Intervention: Participants were randomized to receive one of four escalating doses of BL-001 or a placebo daily for 28 days.[\[11\]](#)[\[13\]](#)
- Primary Objective: To evaluate the safety and tolerability of BL-001.[\[5\]](#)
- Assessments:
 - Adverse events (AEs)
 - Vital signs
 - Clinical laboratory tests
 - Strain kinetics in stool samples
 - Pharmacodynamic markers, including changes in circulating and excreted metabolites.[\[8\]](#)

The logical flow of the Phase 1 clinical trial is illustrated below.



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Phase 1 Clinical Trial Logical Flow

Clinical Data: Safety and Tolerability

The Phase 1 trial demonstrated that BL-001 was safe and well-tolerated in healthy volunteers.

[8][11][12]

Adverse Event Profile	Details	Reference
Serious Adverse Events (SAEs)	No SAEs were reported.	[12]
Treatment-Emergent AEs (TEAEs)	37.5% of participants in the BL-001 group experienced TEAEs compared to 25% in the placebo group.	[8]
Severity of AEs	All treatment-related AEs were mild, with the exception of one case of moderate fatigue in the highest dose group, which resolved without intervention.	[8] [11]
Most Common AE	The most common treatment-related AE in the highest dose cohort was decreased appetite.	[8] [11]
Discontinuation	No participants discontinued the study due to AEs.	[11]

Clinical Data: Pharmacodynamics

The Phase 1 trial also provided evidence of the biological activity of BL-001.

Pharmacodynamic Marker	Finding	Reference
Strain Kinetics	The bacterial strains in BL-001 were detected in the stool of participants in a dose-dependent manner.	[8]
Metabolomics	Metabolomics analysis of blood and stool samples showed changes in metabolites consistent with the ketogenic diet and seizure protection.	[8]
Ketogenic-like Effects	Dose-dependent metabolic changes mimicking the ketogenic diet, such as increased urinary ketones and appetite suppression, were observed.	[14][15]

Future Directions

The promising preclinical and Phase 1 clinical data for BL-001 support its continued development for the treatment of epilepsy. Bloom Science has announced plans to initiate a Phase 2 clinical trial in patients with Dravet syndrome to evaluate the efficacy of BL-001 in reducing seizure frequency.[11][14]

Conclusion

BL-001 represents a novel and promising therapeutic approach for epilepsy, leveraging the modulation of the gut-brain axis to achieve its anti-seizure effects. Its mechanism of action, which mimics the well-established ketogenic diet, combined with a favorable safety profile in early clinical trials, positions it as a potentially significant advancement in the management of drug-resistant epilepsy. Further clinical investigation in patient populations is warranted to fully elucidate its therapeutic potential.

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- To cite this document: BenchChem. [Investigating the Therapeutic Potential of BL-001 in Epilepsy: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10787600#investigating-the-therapeutic-potential-of-bi-1230-in-epilepsy]

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